molecular formula C16H15FN2O3 B4685811 ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate

ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B4685811
M. Wt: 302.30 g/mol
InChI Key: KAASGUOHWNOPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate, commonly known as EFAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EFAB is a white crystalline powder that is soluble in organic solvents like acetone and chloroform.

Mechanism of Action

EFAB exerts its biological effects by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides required for DNA replication and cell division. By inhibiting DHFR activity, EFAB disrupts the cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
EFAB has been shown to have a range of biochemical and physiological effects, including inhibition of DHFR activity, induction of apoptosis in cancer cells, and modulation of immune system function. EFAB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of EFAB is its high potency, which makes it effective at low concentrations. EFAB is also highly selective for DHFR, which reduces the risk of off-target effects. However, EFAB has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on EFAB. One area of interest is the development of new cancer therapies based on EFAB. Researchers are also exploring the potential of EFAB for the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis. Another area of interest is the development of new synthetic methods for EFAB that could improve its solubility and reduce its toxicity. Finally, researchers are exploring the potential of EFAB as a tool for studying the role of DHFR in cellular processes.

Scientific Research Applications

EFAB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EFAB is in the field of cancer research. EFAB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. EFAB has also been studied for its potential applications in the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-5-3-7-13(9-11)18-16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASGUOHWNOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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